![molecular formula C6H12N2 B1529617 (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1419075-95-8](/img/structure/B1529617.png)
(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
Overview
Description
The compound “(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane” is a type of β-lactam . β-lactams are a class of antibiotics, which include penicillin derivatives, cephalosporins, monobactams, and carbapenems . They are characterized by a β-lactam ring in their molecular structure .
Synthesis Analysis
The synthesis of a highly functionalized bicyclo [3.2.0]heptane derivative has been reported in a study . The key step involves a stereoselective Cu (I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative .Scientific Research Applications
- The compound’s 2,6-dioxobicyclo[3.2.0]heptane skeleton has been investigated as a potential anti-HIV agent. Researchers have synthesized an isonucleoside derivative based on this scaffold, aiming to combat the human immunodeficiency virus (HIV) .
- The synthesis involves converting an acetal-protected dihydroxyacetone to a 2,3-epoxy-tetrahydrofuran derivative. Introduction of an azide group, followed by oxetane ring formation, yields a pseudosugar derivative with the desired 2,6-dioxobicyclo[3.2.0]heptane skeleton. Finally, a purine base moiety is constructed on the scaffold .
- The bicyclo[2.2.1]heptane scaffold, to which our compound belongs, is considered privileged due to its prevalence in various bioactive natural products. Examples include camphor, sordarins, α-santalol, and β-santalol .
- Researchers recognize this structural motif as a valuable chiron for asymmetric synthesis, enabling access to rare sugars, analogues, monosaccharides, and disaccharide mimetics .
Anti-HIV Agent Development
Privileged Molecular Scaffold
properties
IUPAC Name |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221581 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane | |
CAS RN |
1419075-95-8 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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